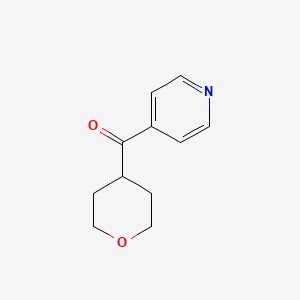

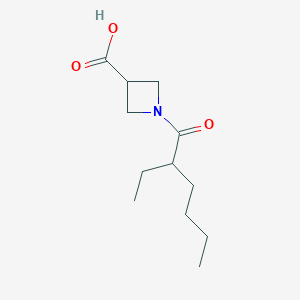

1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid

Overview

Description

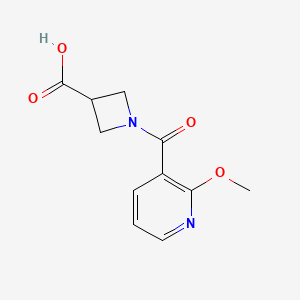

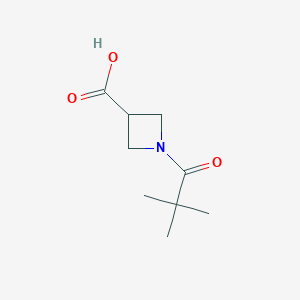

“1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H21NO3 . It is a derivative of azetidine, a heterocyclic, 4-membered ring with nitrogen as its heteroatom . The carboxylic acid group is substituted on one of the ring carbon atoms .

Synthesis Analysis

Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . The construction of the β-lactam ring (2-azetidinone) is the most studied synthesis of lactams due to its medicinal value .Molecular Structure Analysis

The molecular structure of “1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” is based on the azetidine core, a four-membered nitrogen-containing heterocycle . This core is further functionalized with a 2-ethylhexanoyl group and a carboxylic acid group .Chemical Reactions Analysis

Azetidines exhibit unique reactivity due to the considerable ring strain, which lies between that of less stable aziridines and unreactive pyrrolidines . This reactivity can be triggered under appropriate reaction conditions . The reaction suitability of azetidine derivatives is often explored in solution phase peptide synthesis .Scientific Research Applications

Amino Acid Surrogates

Azetidines, including 1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid, are considered remarkable for their aptness as amino acid surrogates . They can mimic the structure and function of amino acids, which makes them useful in the development of new pharmaceuticals .

Peptidomimetic Chemistry

Azetidines are also known for their potential in peptidomimetic chemistry . Peptidomimetics are compounds that mimic the structure and function of peptides, and they are often used in drug discovery and design .

Nucleic Acid Chemistry

The potential of azetidines in nucleic acid chemistry is considered remarkable . They can be used to study the structure and function of nucleic acids, and they can also be used in the development of new drugs .

Catalytic Processes

Azetidines have important prospects in catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . These reactions are commonly used in organic synthesis, and azetidines can play a crucial role in these processes .

Ring-Opening and Expansion Reactions

Azetidines represent an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions . These reactions are useful in the synthesis of a wide range of organic compounds .

Foldameric Applications

Azetidine-3-carboxylic acid derivatives have potential biological and foldameric applications . Foldamers are sequence-specific oligomers that mimic the structure and function of biopolymers, and they are often used in drug discovery and design .

Pharmaceutical Research

Azetidine and its derivatives are valuable compounds in pharmaceutical research . They can be used in the development of new drugs, and they can also be used to study the structure and function of biological molecules .

Agrochemical Research

In addition to their applications in pharmaceutical research, azetidine and its derivatives are also valuable compounds in agrochemical research . They can be used in the development of new pesticides, herbicides, and other agrochemicals .

Future Directions

Azetidines continue to attract major attention in organic synthesis due to their unique reactivity and presence in various natural and synthetic compounds that possess a broad spectrum of biological properties . Future research directions may include the discovery of new antibiotics that may tackle super bacteria , and the synthesis of novel heterocyclic compounds .

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In the context of ADCs and PROTACs, the targets would be specific proteins or cells that the antibody or ligand is designed to bind to.

Mode of Action

In the context of ADCs, “1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” serves as a non-cleavable linker that connects the antibody to the cytotoxic drug . The antibody guides the ADC to the target cells, where the drug is released to exert its cytotoxic effects .

As for PROTACs, this compound acts as an alkyl chain-based linker connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . PROTACs work by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of “1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid” would depend on the specific ADCs or PROTACs it forms. In general, ADCs work by delivering cytotoxic drugs to target cells, leading to cell death . PROTACs, on the other hand, lead to the degradation of target proteins, which can disrupt cellular functions and lead to cell death .

properties

IUPAC Name |

1-(2-ethylhexanoyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-3-5-6-9(4-2)11(14)13-7-10(8-13)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUVLQGOXYHVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylhexanoyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)

![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)

![1-[2-(Pyridin-3-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469192.png)

![1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1469193.png)